molecular formula C21H18N4O2S B305805 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide

Cat. No. B305805
M. Wt: 390.5 g/mol
InChI Key: FIJQAJAQAGYGGF-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as a kinase inhibitor, which means that it has the ability to inhibit the activity of certain enzymes known as kinases. Kinases play an important role in many cellular processes, and their dysregulation has been linked to various diseases, including cancer. Therefore, kinase inhibitors like 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide have the potential to be used as therapeutic agents for the treatment of various diseases.

Mechanism of Action

The mechanism of action of 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide involves the inhibition of certain kinases. Kinases are enzymes that play a role in many cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of these kinases, 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide can induce cell death in cancer cells and potentially treat other diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide have been studied extensively. This compound has been shown to inhibit the activity of various kinases, leading to cell death in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide in lab experiments include its ability to selectively inhibit the activity of certain kinases, making it a useful tool for studying the role of these kinases in various cellular processes. However, the limitations of using this compound include its complex synthesis process and potential toxicity, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide. One potential direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential therapeutic applications in the treatment of various diseases. Finally, the development of new synthesis methods for this compound may make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of 2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide has been described in the literature. The compound can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide has been used in various scientific research applications. One of the main applications of this compound is in the field of cancer research. It has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells, leading to cell death. Additionally, this compound has been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.

properties

Product Name

2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide

Molecular Formula

C21H18N4O2S

Molecular Weight

390.5 g/mol

IUPAC Name

(E)-2-cyano-3-[5-(4,6-dimethylpyrimidin-2-yl)sulfanylfuran-2-yl]-N-(4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C21H18N4O2S/c1-13-4-6-17(7-5-13)25-20(26)16(12-22)11-18-8-9-19(27-18)28-21-23-14(2)10-15(3)24-21/h4-11H,1-3H3,(H,25,26)/b16-11+

InChI Key

FIJQAJAQAGYGGF-LFIBNONCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=C(O2)SC3=NC(=CC(=N3)C)C)/C#N

SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)SC3=NC(=CC(=N3)C)C)C#N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(O2)SC3=NC(=CC(=N3)C)C)C#N

Origin of Product

United States

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